2-Benzyl-1,2-diazabicyclo[2.2.2]octane
Overview
Description
2-Benzyl-1,2-diazabicyclo[2.2.2]octane is a bicyclic organic compound that belongs to the group of tertiary diamines. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . This compound is known for its unique structure and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2-diazabicyclo[2.2.2]octane typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction is carried out in a tubular reactor at temperatures ranging from 150-250°C and pressures around 392 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is further purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, followed by purification steps such as distillation and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides and solvents like polyethylene glycol or diglyme at high temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfur dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Cycloaddition: Reactions are often catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions.
Major Products
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: N-oxides.
Reduction: Secondary amines.
Cycloaddition: Heterocyclic compounds.
Scientific Research Applications
2-Benzyl-1,2-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various chemical reactions by donating its lone pair of electrons to electrophilic centers, thereby promoting the formation of new chemical bonds . The compound’s high nucleophilicity and basicity make it effective in catalyzing a wide range of organic transformations .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-Benzyl-1,2-diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for efficient catalysis in various organic reactions, making it more versatile compared to similar compounds like quinuclidine and tropane .
Properties
IUPAC Name |
2-benzyl-1,2-diazabicyclo[2.2.2]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14(15)9-7-13/h1-5,13H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYNWJCTRNJEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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